molecular formula C9H17NO2S B14512892 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide CAS No. 62555-35-5

3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide

Cat. No.: B14512892
CAS No.: 62555-35-5
M. Wt: 203.30 g/mol
InChI Key: DNVMIRNIUBVZLT-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is an organic compound that features a sulfinyl group attached to a butane chain, along with a dimethylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide typically involves the reaction of butane-1-sulfinyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and dipole interactions with biological receptors, influencing the compound’s biological activity. The amide moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(butane-1-sulfinyl)benzene: A phenacyl compound used in the preparation of 1,2,4-triazole and sulfonyl chloride.

    3-(Butane-1-sulfinyl)butanoic acid: Contains a sulfinyl group and a carboxylic acid moiety, used in different chemical applications.

Uniqueness

3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is unique due to its combination of a sulfinyl group and a dimethylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62555-35-5

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-butylsulfinyl-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C9H17NO2S/c1-4-5-7-13(12)8-6-9(11)10(2)3/h6,8H,4-5,7H2,1-3H3

InChI Key

DNVMIRNIUBVZLT-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C=CC(=O)N(C)C

Origin of Product

United States

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